N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10(22)18-11-4-2-5-12(8-11)19-15(23)9-25-16-13-6-3-7-14(13)20-17(24)21-16/h2,4-5,8H,3,6-7,9H2,1H3,(H,18,22)(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOVBDSFUZPIFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the cyclopenta[d]pyrimidine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Attachment of the sulfanyl group:
Acetamidation: The final step involves the acetamidation of the phenyl ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Cyclopenta-Thienopyrimidine Derivatives
- N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (): Shares a cyclopenta-pyrimidine core but incorporates a thieno group instead of a simple cyclopenta ring. Melting point: 197–198°C, lower than simpler pyrimidines, likely due to reduced hydrogen bonding. Molecular weight: 326.0 g/mol. Key functional groups: Acetamide (hydrogen-bond donor/accepto) and phenyloxy linker .
Thieno[3,2-d]pyrimidine Derivatives
- 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (): Features a thieno-pyrimidine core with a sulfanylacetamide group and electron-withdrawing substituents (Cl, CF₃). The trifluoromethyl group enhances metabolic stability but reduces solubility. Structural similarity to the target compound lies in the sulfanyl linkage and acetamide moiety .
Dihydropyrimidine Derivatives
Substituent Effects on Physicochemical Properties
- Acetamide vs. Cyano Groups: Compounds like 13a–e () with cyano groups exhibit lower melting points (~274–288°C) compared to acetamide derivatives, likely due to reduced hydrogen-bonding capacity .
- Chlorine Substituents : Dichloro or chlorophenyl groups () increase melting points and rigidity via halogen bonding and steric effects .
Hydrogen-Bonding and Crystallinity
- The target compound’s 3-acetamidophenyl group enables N–H⋯O hydrogen bonding, similar to N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide (), which forms R₂²(10) dimers .
- In contrast, thieno-pyrimidine derivatives () may exhibit weaker hydrogen bonding due to sulfur’s lower electronegativity, reducing crystallinity .
Research Findings and Implications
- Bioactivity : Sulfanyl-pyrimidine derivatives (e.g., ) show promise as kinase inhibitors, with electron-withdrawing groups (Cl, CF₃) enhancing target affinity .
- Solubility : The target compound’s cyclopenta ring may reduce aqueous solubility compared to dihydropyrimidines () but improve membrane permeability .
- Stability: Sulfanyl linkages (vs. oxygen) resist hydrolysis, as seen in ’s thieno-pyrimidine derivative .
Biological Activity
N-(3-acetamidophenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopenta[d]pyrimidine core , an acetanilide group , and a sulfanyl linkage . The structural complexity contributes to its unique chemical properties and potential interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Cyclopenta[d]pyrimidine | A fused ring system that may influence biological activity |
| Acetanilide Group | Enhances solubility and bioavailability |
| Sulfanyl Linkage | Potentially increases reactivity with biological nucleophiles |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Docking simulations suggest that the compound may inhibit specific enzymes involved in disease processes. For example, it has shown potential inhibitory effects on protein kinase pathways critical for cancer cell proliferation.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The sulfanyl group is thought to enhance its interaction with microbial enzymes.
- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. Concentration-dependent assays reveal IC50 values in the low micromolar range .
Anticancer Activity
A study conducted on various cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2.
Antimicrobial Studies
In antimicrobial assays against Gram-positive and Gram-negative bacteria, the compound exhibited significant inhibition zones. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics, suggesting a promising profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural elements:
- Acetamidophenyl Group : Enhances binding affinity to target proteins.
- Cyclopenta[d]pyrimidine Core : Contributes to the stability and bioactivity of the molecule.
Comparative analysis with similar compounds reveals that modifications in these structural features can lead to variations in potency and selectivity for biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
